- Improved processes for the preparation of guadecitabine and intermediates thereof, World Intellectual Property Organization, , ,
Cas no 929904-85-8 (Guadecitabine sodium)

Guadecitabine sodium structure
Nom du produit:Guadecitabine sodium
Numéro CAS:929904-85-8
Le MF:C18H24N9NaO10P
Mégawatts:580.400994300842
MDL:MFCD28144509
CID:1065203
PubChem ID:135564654
Guadecitabine sodium Propriétés chimiques et physiques
Nom et identifiant
-
- 2'-Deoxy-5-azacytidylyl-(3'→5')-2'-deoxy-guanosine Sodium Salt
- S-110
- SGI-110
- sodium,[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] phosphate
- Guadecitabine sodium
- S 110
- sodium (2R,3S,5R)-5-(4-amino-2-oxo-1,2-dihydro-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl [(2R,3S,5R)-5-(2-amino-6-oxo-6,9-dihydro-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate
- 2'-Deoxy-5-azacytidylyl-(3'-->5')-2'-deoxy-guanosine Sodium Salt
- SGI-110 sodium salt
- Guadecitabine sodium (JAN/USAN)
- CS-0003821
- GUADECITABINE SODIUM [JAN]
- sodium;[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] phosphate
- S110 sodium salt
- Guadecitabine sodium; SGI-110 sodium; S-110 sodium
- Guadecitabine sodium [USAN]
- [(2R,3S,5R)-5-(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl]methyl (2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1(2H)-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl sodium phosphate
- Q27237136
- Guanosine, 2'-deoxy-5-azacytidylyl-(3'-5')-2'-deoxy-, sodium salt (1:1)
- CHEMBL3544980
- GUADECITABINE SODIUM [WHO-DD]
- G14403
- EX-A2903
- HY-15229
- UNII-0RB89YH367
- SGI 110
- D10809
- 929904-85-8
- 2'-Deoxy-5-azacytidylyl-(3'?5')-2'-deoxy-guanosine SodiuM Salt
- DTXSID60239218
- 0RB89YH367
- SGI-110 sodium
- S-110 sodium
-
- MDL: MFCD28144509
- Piscine à noyau: 1S/C18H24N9O10P.Na/c19-16-22-6-27(18(31)25-16)12-2-8(9(3-28)35-12)37-38(32,33)34-4-10-7(29)1-11(36-10)26-5-21-13-14(26)23-17(20)24-15(13)30;/h5-12,28-29H,1-4H2,(H,32,33)(H2,19,25,31)(H3,20,23,24,30);/t7-,8-,9+,10+,11+,12+;/m0./s1
- La clé Inchi: GIWNNMMDOVYUOT-BYKQGDNKSA-N
- Sourire: O=C1N=C(N)NC2N([C@H]3C[C@H](O)[C@@H](COP(O)(=O)O[C@H]4C[C@H](N5C=NC(N)=NC5=O)O[C@@H]4CO)O3)C=NC1=2.[Na]
Propriétés calculées
- Qualité précise: 579.12031924g/mol
- Masse isotopique unique: 579.12031924g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 5
- Nombre de récepteurs de liaison hydrogène: 12
- Comptage des atomes lourds: 39
- Nombre de liaisons rotatives: 8
- Complexité: 1110
- Nombre d'unités de liaison covalente: 2
- Nombre de stéréocentres atomiques définis: 6
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 274Ų
Guadecitabine sodium Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302-H315-H319-H335
- Déclaration d'avertissement: P261-P305+P351+P338
- Conditions de stockage:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Guadecitabine sodium PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y0975749-1g |
SGI-110 |
929904-85-8 | 98% | 1g |
$7500 | 2024-08-03 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce56634-50mg |
Guadecitabine sodium |
929904-85-8 | 98% | 50mg |
¥0.00 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce56634-10mg |
Guadecitabine sodium |
929904-85-8 | 98% | 10mg |
¥11988.00 | 2023-09-07 | |
TRC | D232200-10mg |
2'-Deoxy-5-azacytidylyl-(3'→5')-2'-deoxy-guanosine Sodium Salt |
929904-85-8 | 10mg |
$30732.00 | 2023-05-18 | ||
ChemScence | CS-0003821-10mg |
Guadecitabine sodium |
929904-85-8 | 98.05% | 10mg |
$1200.0 | 2022-04-26 | |
S e l l e c k ZHONG GUO | S7013-5mg |
Guadecitabine (SGI-110) |
929904-85-8 | 99.93% | 5mg |
¥8570.34 | 2023-09-15 | |
ChemScence | CS-0003821-5mg |
Guadecitabine sodium |
929904-85-8 | 98.05% | 5mg |
$850.0 | 2022-04-26 | |
TRC | D232200-25mg |
2'-Deoxy-5-azacytidylyl-(3'→5')-2'-deoxy-guanosine Sodium Salt |
929904-85-8 | 25mg |
$ 15000.00 | 2023-09-08 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce56634-2mg |
Guadecitabine sodium |
929904-85-8 | 98% | 2mg |
¥4495.00 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T12790-1 mL * 10 mM (in DMSO) |
Guadecitabine sodium |
929904-85-8 | 1 mL * 10 mM (in DMSO) |
¥9245.00 | 2022-02-28 |
Guadecitabine sodium Méthode de production
Synthetic Routes 1
Conditions de réaction
Référence
Synthetic Routes 2
Conditions de réaction
Référence
- Drug compound and purification methods thereof, World Intellectual Property Organization, , ,
Synthetic Routes 3
Conditions de réaction
Référence
- Decitabine derivative formulations, World Intellectual Property Organization, , ,
Synthetic Routes 4
Conditions de réaction
Référence
- Oligonucleotide analogs containing 5-aza-cytosine for inhibiting cellular DNA methylation and treatment of cancers, United States, , ,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 0 °C
1.2 Reagents: Acetic acid
1.2 Reagents: Acetic acid
Référence
- Hypomethylating agent guadecitabine sodium or salt with decreased hygroscopicity and increased stability for cancer therapy, prognosis and prediction of response or resistance, United States, , ,
Synthetic Routes 6
Conditions de réaction
Référence
- Combination of isoindolinone inhibitors of the MDM2-p53 interaction having anticancer activity with the DNA hypomethylating agent SGI-110, World Intellectual Property Organization, , ,
Synthetic Routes 7
Conditions de réaction
Référence
- Lyophilized pharmaceutical compositions, World Intellectual Property Organization, , ,
Guadecitabine sodium Raw materials
Guadecitabine sodium Preparation Products
Guadecitabine sodium Littérature connexe
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
-
3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
929904-85-8 (Guadecitabine sodium) Produits connexes
- 1824301-36-1((2-Isopropylpyridin-4-yl)methanol)
- 901232-47-1(2-{5-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-ylsulfanyl}-N-(oxolan-2-yl)methylacetamide)
- 1256633-31-4(2-Methyl-2-(5-nitropyridin-2-yl)propanenitrile)
- 1420816-40-5(3-Methoxy-3-methylpiperidine)
- 2228435-84-3(2,2-difluoro-3-{1H-pyrrolo2,3-bpyridin-3-yl}propan-1-amine)
- 2229011-80-5(tert-butyl N-5-(3-amino-1,1-difluoropropan-2-yl)pyrimidin-2-ylcarbamate)
- 1022077-48-0(N-[3-[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]phenyl]acetamide)
- 1261830-93-6(4,5-Difluoro-2'-(trifluoromethoxy)biphenyl-2-carboxylic acid)
- 1297966-81-4(N-(3,5-dimethylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide)
- 2172198-37-5(2-(1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylphenyl}-N-methylformamido)acetic acid)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:929904-85-8)Guadecitabine sodium

Pureté:99%/99%
Quantité:5mg/10mg
Prix ($):765.0/1080.0